![molecular formula C13H14N4O2 B2810402 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1396809-47-4](/img/structure/B2810402.png)
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is characterized by a pyrrolidine ring, a pyrimidine ring, and a furan ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
- Researchers have investigated the antibacterial and antifungal activities of pyrrolidine derivatives. The presence of the pyrrolidine ring in this compound suggests potential antimicrobial effects. Further studies could explore its efficacy against specific pathogens .
- The pyrrolidine scaffold has been widely used in drug discovery due to its versatility. Investigating the anticancer properties of this compound could reveal its potential as a novel chemotherapeutic agent. Researchers might explore its effects on cancer cell lines and tumor models .
- Pyrrolidin-2-one derivatives, including compounds similar to our target, have demonstrated antioxidant properties. These molecules play a crucial role in scavenging free radicals and protecting cells from oxidative stress .
- Considering the pyrrolidine ring’s influence on pharmacophore space, researchers could explore its potential in treating neurological disorders. The compound’s stereochemistry and binding interactions with relevant proteins may offer insights into drug development .
- The pyrrolidine scaffold has been investigated for its role in carbonic anhydrase inhibition. Researchers might explore whether our compound exhibits similar activity, potentially aiding in the treatment of conditions related to carbonic anhydrase dysfunction .
- Pyrazinamide, a first-line drug for tuberculosis (TB), contains a pyrazole ring. Investigating the structural similarities between pyrazinamide and our compound could reveal potential anti-TB activity .
- Researchers can explore synthetic routes to access this compound, either by constructing the pyrrolidine ring from precursors or functionalizing preformed pyrrolidine rings. Structure-activity relationship (SAR) studies can guide modifications for improved biological profiles .
- The stereoisomers and spatial orientation of substituents significantly impact drug candidates’ biological profiles. Investigating how our compound interacts with enantioselective proteins could provide valuable insights for drug design .
Antibacterial and Antifungal Properties
Anticancer Potential
Antioxidant Activity
Neurological Disorders
Carbonic Anhydrase Inhibition
Tuberculosis Therapy
Synthetic Strategies and SAR Studies
Enantioselective Binding to Proteins
Future Directions
The future directions for “N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence several biochemical pathways, including those involved in pain perception (via the vanilloid receptor 1), cell growth and proliferation (via the insulin-like growth factor 1 receptor), and various enzymatic processes .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may also influence the cell cycle .
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-12(11-4-3-7-19-11)16-10-8-14-13(15-9-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRPKKMHVQKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide |
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